Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide
Overview
Description
Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide is a complex organosilicon compound characterized by its deep blue color and high stability. It belongs to the phthalocyanine family, which are macrocyclic compounds known for their extensive applications in dyes, pigments, and materials science.
Synthetic Routes and Reaction Conditions:
The compound is typically synthesized through the reaction of silicon phthalocyanine dichloride with tert-butylamine under controlled conditions.
The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires heating to promote the substitution reaction.
Industrial Production Methods:
Industrial production involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Purification steps include recrystallization and chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions are typical, where tert-butyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various amines, halides, or organometallic reagents
Major Products Formed:
Oxidation: Silicon dioxide (SiO₂) derivatives
Reduction: Silicon hydrides
Substitution: Various substituted phthalocyanines
Chemistry:
Used as a catalyst in organic synthesis reactions.
Employed in the development of new materials with unique electronic properties.
Biology:
Utilized in bioimaging techniques due to its fluorescent properties.
Investigated for potential use in photodynamic therapy for cancer treatment.
Medicine:
Explored for its antimicrobial properties.
Studied for its potential use in drug delivery systems.
Industry:
Applied in the production of high-performance dyes and pigments.
Used in the manufacture of electronic devices such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The compound exerts its effects primarily through its interaction with light and its ability to generate reactive oxygen species (ROS). The mechanism involves the absorption of light, leading to the excitation of electrons and subsequent transfer to molecular oxygen, producing ROS. These ROS can then interact with biological targets, leading to various biological effects.
Molecular Targets and Pathways:
ROS Generation: Interaction with molecular oxygen to produce ROS.
Photodynamic Therapy: Interaction with cellular components to induce cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Silicon phthalocyanine dichloride
Silicon 2,3-naphthalocyanine dihydroxide
Silicon phthalocyanine dihydroxide
Uniqueness:
Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide is unique due to its high stability and deep blue color, making it particularly useful in applications requiring long-term durability and vivid coloration.
Properties
IUPAC Name |
4,13,22,31-tetratert-butyl-38,38-dihydroxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H50N8O2Si/c1-45(2,3)25-13-17-29-33(21-25)39-49-37(29)51-43-36-24-28(48(10,11)12)16-20-32(36)42-54-40-34-22-26(46(4,5)6)14-18-30(34)38(50-40)52-44-35-23-27(47(7,8)9)15-19-31(35)41(53-39)55(44)59(57,58)56(42)43/h13-24,57-58H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJFELPKNFDSGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=C5C=C(C=CC5=C6N4[Si](N7C(=NC2=N3)C8=C(C7=NC9=NC(=N6)C1=C9C=CC(=C1)C(C)(C)C)C=C(C=C8)C(C)(C)C)(O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H50N8O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399066 | |
Record name | Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85214-70-6 | |
Record name | Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SiPc interact with bacteria and what are the downstream effects?
A: SiPc acts as a photosensitizer, meaning it generates reactive oxygen species (ROS) upon excitation by light. [] In this study, SiPc was loaded into mesoporous silica-coated upconversion nanoparticles (UCNPs). Upon near-infrared (NIR) irradiation, the UCNPs emitted visible light, which excited the SiPc. This excited SiPc then interacted with surrounding oxygen molecules, generating ROS that are toxic to bacteria. [] These ROS cause significant damage to bacterial cell structures, ultimately leading to bacterial death. []
Q2: How does the functionalization of the UCNP shell impact SiPc's efficacy?
A: The research demonstrates that the functionalization of the UCNP shell influences SiPc's efficacy by affecting its penetration depth into the mesoporous silica. [] This directly impacts the efficiency of Förster resonance energy transfer (FRET) from the UCNP core to the loaded SiPc. [] Different functionalizations can enhance or hinder SiPc's penetration, thereby modulating the intensity of FRET and ultimately influencing the generation of ROS and the bactericidal effect. []
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